molecular formula C27H30N4O4 B1680787 萨特灵酮 CAS No. 102669-89-6

萨特灵酮

货号 B1680787
CAS 编号: 102669-89-6
分子量: 474.6 g/mol
InChI 键: KLEKLDFUYOZELG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Saterinone is a dual-action drug that combines both alpha-1 blocking vasodilatory property and phosphodiesterase III (PDE III) inhibition-mediated inotropism . PDE III inhibitors are well established in the acute intravenous treatment of patients with decompensated chronic congestive heart failure .


Molecular Structure Analysis

Saterinone has a complex molecular structure with a molecular formula of C27H30N4O4 . It includes a pyridine ring, an amide group, and an ether linkage . The exact mass is 474.23 and the molecular weight is 474.560 .

科学研究应用

药理特性

萨特灵酮已被确定为血管 α1-肾上腺素能受体的强效拮抗剂,表现出双重作用机制。它对心肌产生直接正性肌力作用,对豚鼠血管系统产生 α1 受体阻断作用。此外,它表现出不通过 β-肾上腺素能或 H2-组胺能受体介导的正性肌力作用,涉及心肌环磷酸腺苷 (cAMP) 含量升高。萨特灵酮还抑制心脏心室中的 cAMP 磷酸二酯酶 (PDE) 活性,并且是人类血小板聚集的强效抑制剂 (Armah, Hofferber, & Stenzel, 1988)

心血管作用

在心血管作用方面,萨特灵酮在豚鼠乳头肌中表现出浓度依赖性正性肌力作用,比米力农更有效。发现它选择性且有效地抑制 PDE III 活性,表明其心血管作用的 cAMP 依赖性机制 (Brunkhorst, von der Leyen, Meyer, Schmidt-Schumacher, & Scholz, 1988)。此外,静脉注射萨特灵酮对慢性心力衰竭患者显示出显着的血管扩张作用,而不会对自主神经系统产生不利影响 (Szabó, van Veldhuisen, van Dijk, Lahiri, Mitrović, Stolzenburg, Brouwer, & Lie, 1997)

血流动力学和自主作用

萨特灵酮显着降低全身血管阻力,伴有全身血压下降和中度至重度慢性心力衰竭患者心率增加。它还降低了充盈压,并且对血浆神经激素没有显着影响 (Szabó 等人,1997)

体内作用

在体内,萨特灵酮引起直接正性肌力作用而不会影响心率,并且拮抗苯肾上腺素的升压作用,表现出正性肌力作用和血管扩张作用 (Armah, Hofferber, & Jacobitz, 1988)

对映体特性

关于其对映体特性,萨特灵酮对映体在心肌中表现出等效的正性肌力活性和 PDE III 活性抑制,在受体结合研究中对 α1-肾上腺素能受体具有轻微的对映选择性 (Armah, Muster, Raap, Brückner, & Graziadei, 1989)

药代动力学和血流动力学效应

萨特灵酮的药代动力学和血流动力学效应已在严重慢性心力衰竭患者中得到检验,证明心指数和每搏输出量指数显着增加,平均全身血压、肺毛细血管楔压和血管阻力降低 (Kieback, Iven, Stolzenburg, Eichner, Ruckdeschel, & Baumann, 2003)

安全和危害

While specific safety data for Saterinone is not available, it’s important to note that all drugs have potential side effects and risks. These can range from minor side effects like skin irritation to more serious effects like organ damage .

属性

IUPAC Name

5-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]-6-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O4/c1-19-24(15-21(16-28)27(33)29-19)20-7-9-23(10-8-20)35-18-22(32)17-30-11-13-31(14-12-30)25-5-3-4-6-26(25)34-2/h3-10,15,22,32H,11-14,17-18H2,1-2H3,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEKLDFUYOZELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CC=C(C=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883106
Record name Saterinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Saterinone

CAS RN

102669-89-6
Record name Saterinone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102669896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saterinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SATERINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4P85FO7GS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

9.0 g of 1-[4-(4-dimethylamino-3-buten-2-on-3-yl)-phenoxy]-3-[4-(2-methoxyphenyl)-piperazin-1-yl]-propan2-ol are heated under reflux in 100 ml of acetonitrile with 5.66 g of potassium carbonate, 0.67 g of tetrabutylammonium bisulphate and 2.52 g of cyanoacetamide for 36 hours. The solvent is then distilled off in vacuo, the residue is dissolved in 50 ml of water and the solution is neutralised with dilute hydrochloric acid and extracted several times with ethyl acetate. The extracts are dried and concentrated. The residue is purified by column chromatography on silica gel (chloroform:methanol=10:1). 2.2 g of 1-[4-(3-cyano-1,2-dihydro-6-methyl-2-oxo-pyridin-5-yl)-penoxy]-3-[4-(2-methoxyphenyl)-piperazin-1-yl]-propan-2-ol are obtained.
Name
1-[4-(4-dimethylamino-3-buten-2-on-3-yl)-phenoxy]-3-[4-(2-methoxyphenyl)-piperazin-1-yl]-propan2-ol
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
5.66 g
Type
reactant
Reaction Step Two
Quantity
2.52 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Saterinone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Saterinone
Reactant of Route 3
Reactant of Route 3
Saterinone
Reactant of Route 4
Reactant of Route 4
Saterinone
Reactant of Route 5
Reactant of Route 5
Saterinone
Reactant of Route 6
Saterinone

Citations

For This Compound
181
Citations
W Zimmermann, H Scholz, C Schumacher… - Naunyn-Schmiedeberg's …, 1994 - Springer
… )-saterinone inhibited phosphodiesterase III slightly but significantly more potently and selectively than did S(-)-saterinone. … saterinone and its enantiomers R(+)- and S(-)-saterinone are …
Number of citations: 12 link.springer.com
M Rudolph, D Volk, G Schmiedel - Journal of Chromatography A, 1990 - Elsevier
… The enantiomers of saterinone and an internal standard, 1-[(4-… However, the S-(−) enantiomers of saterinone and the internal … of 90, 150 and 180 mg of saterinone to twelve subjects. …
Number of citations: 6 www.sciencedirect.com
H von der Leyen, U Mende, W Meyer… - Naunyn-Schmiedeberg's …, 1991 - Springer
The present study was performed to compare the effects of the new positive inotropic phosphodiesterase III inhibitors pimobendan, adibendan, and saterinone on the isometric force of …
Number of citations: 52 link.springer.com
BM Szabo, DJ Van Veldhuisen… - Journal of …, 1997 - journals.lww.com
In this study, the hemodynamic and neurohumoral/autonomic effects of intravenous saterinone (a selective phosphodiesterase type III inhibitor, with additional α 1-blocking properties) …
Number of citations: 3 journals.lww.com
AG Kieback, H Iven, K Stolzenburg… - Journal of …, 1998 - journals.lww.com
… (PDE) III inhibitor saterinone were compared with dobutamine … At the peak of its dose-response curve, saterinone induced … In contrast to dobutamine, both nitroprusside and saterinone …
Number of citations: 23 journals.lww.com
D Brunkhorst, H von der Leyen, W Meyer… - Arzneimittel …, 1988 - europepmc.org
… saterinone. This study provides functional evidence that the positive inotropic effect of saterinone … In order to elucidate a possible mechanism of action of saterinone its effects on cardiac …
Number of citations: 22 europepmc.org
M Rudolph, G Schmiedel - Journal of pharmaceutical and biomedical …, 1992 - Elsevier
… metabolites of saterinone, the sulphate and glucuronide. Ring hydroxylated saterinone and three … The metabolic pathway of saterinone in dogs was elucidated and compared with other …
Number of citations: 2 www.sciencedirect.com
AG Kieback, G Baumann - Cardiovascular drug reviews, 1999 - Wiley Online Library
… of saterinone (3 × 10−5 mol/L) without decreasing the force of contraction below control values. Saterinone … The saterinone-induced increase in the rate of contractions of spontaneously …
Number of citations: 6 onlinelibrary.wiley.com
BI Armah, E Hofferber, P Jacobitz - Arzneimittel-forschung, 1988 - europepmc.org
… Saterinone caused a direct inotropic effect in pithed guinea … saterinone competitively antagonized the pressor effects of phenylephrine at inotropic doses. In conscious rabbits saterinone …
Number of citations: 9 europepmc.org
BI Armah, E Hofferber, W Stenzel - Arzneimittel-forschung, 1988 - europepmc.org
… Saterinone was a potent inhibitor of human platelet aggregation induced by adenosine … , saterinone was about 40-fold more effective than acetylsalicylic acid. In conclusion, saterinone …
Number of citations: 8 europepmc.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。